Cas no 226572-69-6 (2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride)

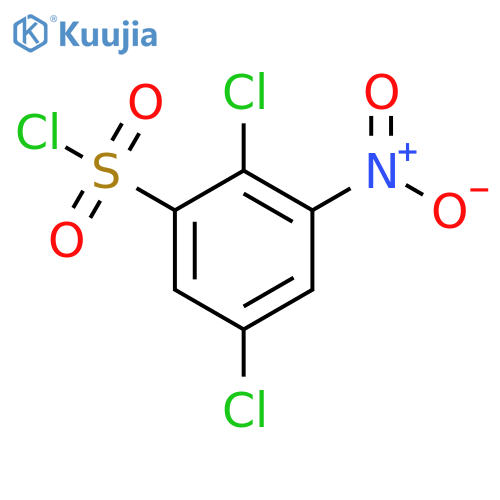

226572-69-6 structure

商品名:2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride

CAS番号:226572-69-6

MF:C6H2Cl3NO4S

メガワット:290.508377552032

MDL:MFCD12174288

CID:5248461

PubChem ID:43455748

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 2,5-dichloro-3-nitro-

- 2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride

-

- MDL: MFCD12174288

- インチ: 1S/C6H2Cl3NO4S/c7-3-1-4(10(11)12)6(8)5(2-3)15(9,13)14/h1-2H

- InChIKey: CZRLDFUAEKYPFH-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC(Cl)=CC([N+]([O-])=O)=C1Cl

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-272237-1g |

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |

226572-69-6 | 1g |

$271.0 | 2023-09-10 | ||

| Enamine | EN300-272237-5g |

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |

226572-69-6 | 5g |

$783.0 | 2023-09-10 | ||

| Enamine | EN300-272237-0.5g |

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |

226572-69-6 | 0.5g |

$260.0 | 2023-09-10 | ||

| Enamine | EN300-272237-0.25g |

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |

226572-69-6 | 0.25g |

$249.0 | 2023-09-10 | ||

| Enamine | EN300-272237-5.0g |

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |

226572-69-6 | 5g |

$1779.0 | 2023-06-05 | ||

| Enamine | EN300-272237-0.1g |

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |

226572-69-6 | 0.1g |

$238.0 | 2023-09-10 | ||

| Enamine | EN300-272237-1.0g |

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |

226572-69-6 | 1g |

$614.0 | 2023-06-05 | ||

| Enamine | EN300-272237-10g |

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |

226572-69-6 | 10g |

$1163.0 | 2023-09-10 | ||

| Enamine | EN300-272237-0.05g |

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |

226572-69-6 | 0.05g |

$227.0 | 2023-09-10 | ||

| Enamine | EN300-272237-10.0g |

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride |

226572-69-6 | 10g |

$2638.0 | 2023-06-05 |

2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

226572-69-6 (2,5-dichloro-3-nitrobenzene-1-sulfonyl chloride) 関連製品

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量